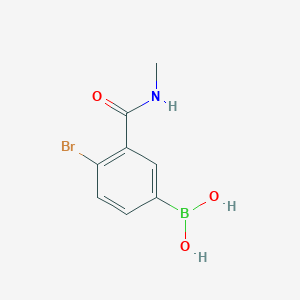

(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13783449

Molecular Formula: C8H9BBrNO3

Molecular Weight: 257.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BBrNO3 |

|---|---|

| Molecular Weight | 257.88 g/mol |

| IUPAC Name | [4-bromo-3-(methylcarbamoyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H9BBrNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12) |

| Standard InChI Key | WCSKCRMFZIFOGW-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)Br)C(=O)NC)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)Br)C(=O)NC)(O)O |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The molecular formula of (4-bromo-3-(methylcarbamoyl)phenyl)boronic acid is C₈H₉BBrNO₃, with a molecular weight of 257.88 g/mol . Its structure features a phenyl ring substituted with:

-

A boronic acid group (-B(OH)₂) at the para position, enabling participation in cross-coupling reactions.

-

A bromine atom at the para position, which serves as a leaving group in substitution reactions.

-

A methylcarbamoyl group (-NHC(O)CH₃) at the meta position, contributing to hydrogen-bonding interactions and steric effects.

The InChIKey (WCSKCRMFZIFOGW-UHFFFAOYSA-N) and SMILES string (B(C1=CC(=C(C=C1)Br)C(=O)NC)(O)O) provide precise descriptors of its stereochemical and connectivity features .

Physicochemical Properties

Key properties include:

-

Solubility: Limited solubility in aqueous media but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol.

-

Stability: Boronic acids are generally sensitive to protic solvents and may form anhydrides under dehydrating conditions .

Synthesis and Preparation

Synthetic Pathway

The synthesis of (4-bromo-3-(methylcarbamoyl)phenyl)boronic acid typically proceeds via a multi-step route:

-

Nitro Reduction: Starting with 4-bromo-3-nitrobenzoic acid, the nitro group is reduced to an amine using catalytic hydrogenation or metal-based reductants.

-

Carbamoylation: The amine intermediate reacts with methyl isocyanate to introduce the methylcarbamoyl moiety.

-

Borylation: A palladium-catalyzed Miyaura borylation installs the boronic acid group, often via a boronate ester intermediate, which is subsequently hydrolyzed to yield the final product.

Optimization Challenges

-

Regioselectivity: Ensuring proper orientation of substituents during borylation requires careful catalyst selection (e.g., Pd(dppf)Cl₂).

-

Purification: Column chromatography or recrystallization is necessary to isolate the product from byproducts like debrominated species.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. For example:

This reactivity is pivotal in synthesizing biaryl structures for pharmaceuticals and materials science.

Functional Group Compatibility

The methylcarbamoyl group enhances stability during coupling reactions by minimizing undesired protodeboronation, a common issue with electron-deficient boronic acids.

Comparative Analysis with Analogous Compounds

| Compound | Substituents | Reactivity Profile | Biological Activity |

|---|---|---|---|

| This compound | -B(OH)₂, -Br, -NHC(O)CH₃ | High cross-coupling efficiency | Potential protease inhibition |

| 4-Bromophenylboronic acid | -B(OH)₂, -Br | Moderate stability | Limited biological data |

| 3-Carbamoylphenylboronic acid | -B(OH)₂, -NHC(O)R | Enhanced solubility | Enzyme inhibition reported |

The methylcarbamoyl group in this compound confers superior solubility and target-binding affinity compared to simpler boronic acids.

Research Directions and Challenges

Unexplored Applications

-

Optical Sensors: Boronic acids are used in glucose sensing; substituting with methylcarbamoyl could enhance selectivity .

-

Polymer Chemistry: Incorporation into monomers for stimuli-responsive materials.

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume